

theoretical and computational studies of 2-Amino-4-methoxybenzonitrile

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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzonitrile

Cat. No.: B1274900

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An In-depth Technical Guide to the Theoretical and Computational Analysis of **2-Amino-4-methoxybenzonitrile**

Executive Summary

2-Amino-4-methoxybenzonitrile is a substituted aromatic compound possessing functional groups—amino, methoxy, and nitrile—that make it a molecule of significant interest for medicinal chemistry and materials science.[1][2] As a versatile scaffold, it holds potential for the synthesis of novel therapeutic agents, particularly as a precursor to quinazoline-based pharmaceuticals like EGFR tyrosine kinase inhibitors.[3] This guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, designed for researchers, computational chemists, and drug development professionals. By integrating Density Functional Theory (DFT) calculations with molecular docking simulations, we elucidate its structural, spectroscopic, and electronic properties, and explore its potential as a bioactive agent. The methodologies described herein are self-validating, emphasizing the crucial synergy between computational prediction and experimental validation to accelerate research and development.

Introduction: The Rationale for a Computational Approach

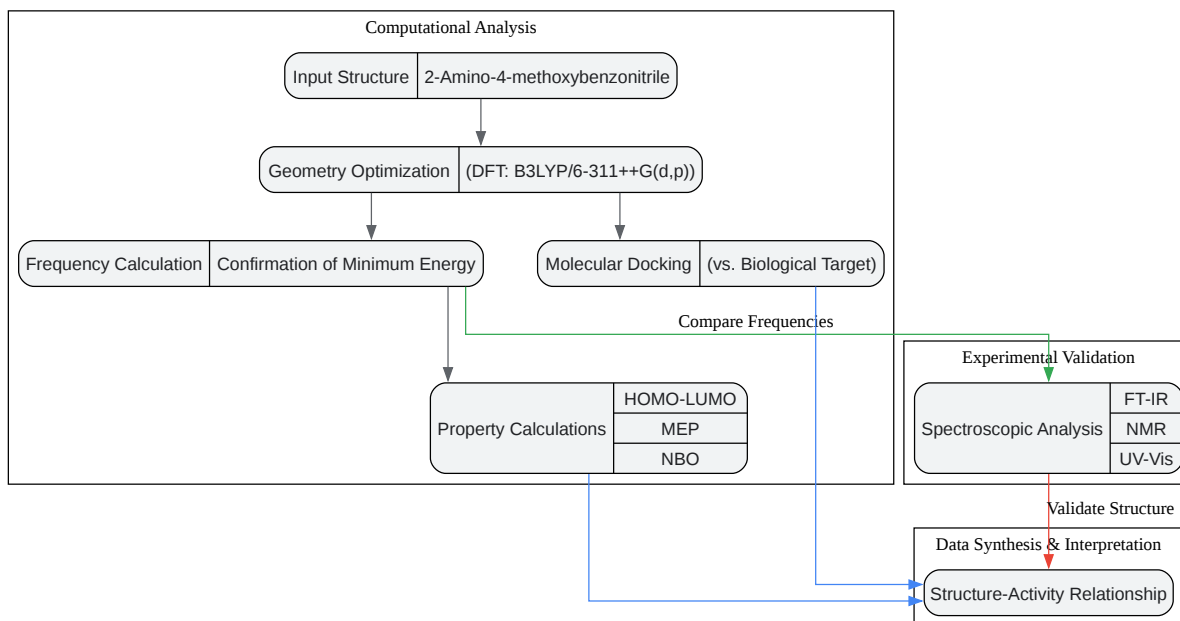
Benzonitrile derivatives are a cornerstone in modern drug discovery, with the nitrile group acting as a key pharmacophore or a bioisostere for other functionalities in a multitude of

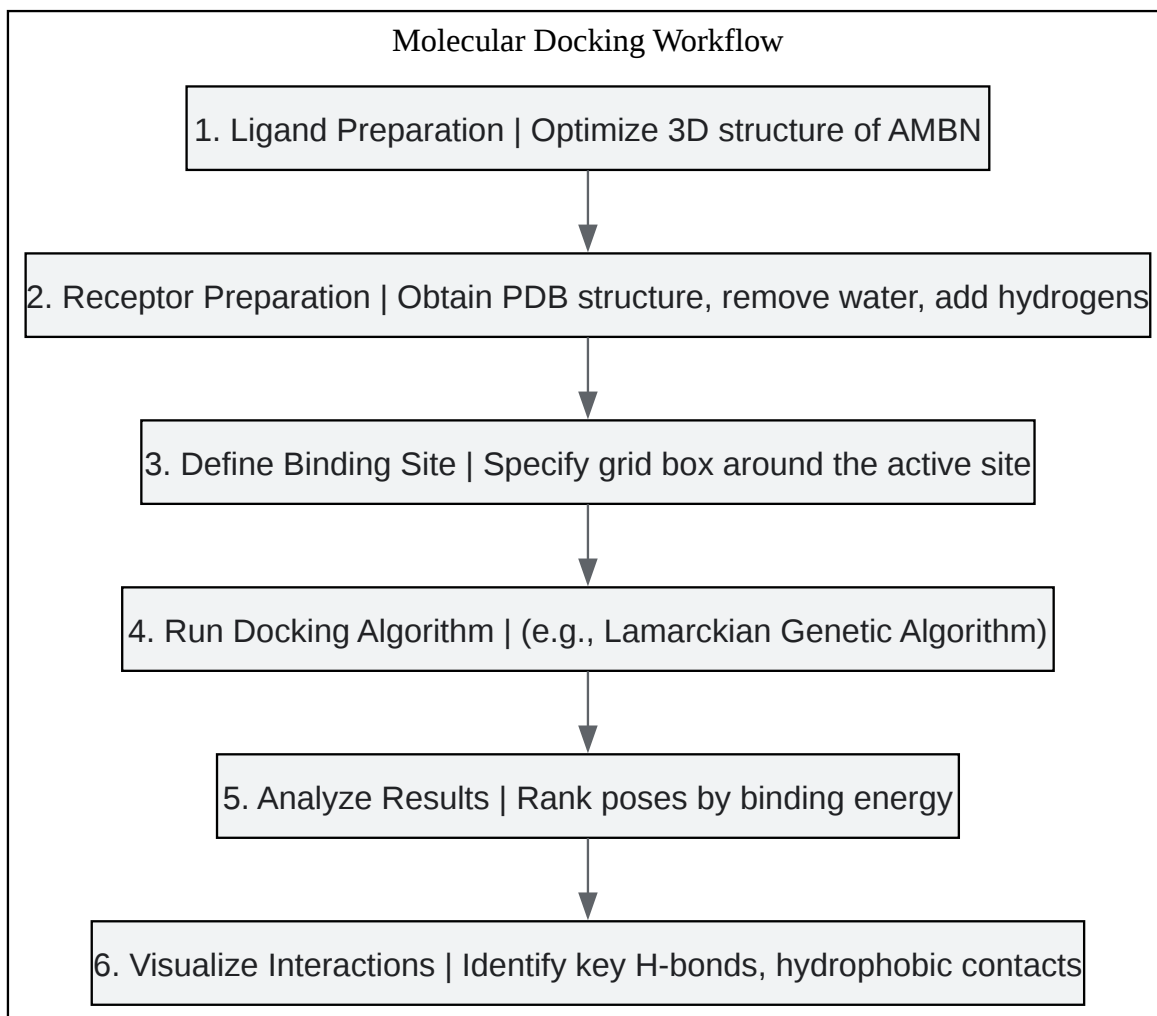
therapeutic agents.[2] The specific molecule, **2-Amino-4-methoxybenzonitrile** (PubChem CID: 3723128), presents a unique electronic and structural profile due to the interplay of its electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups.[4]

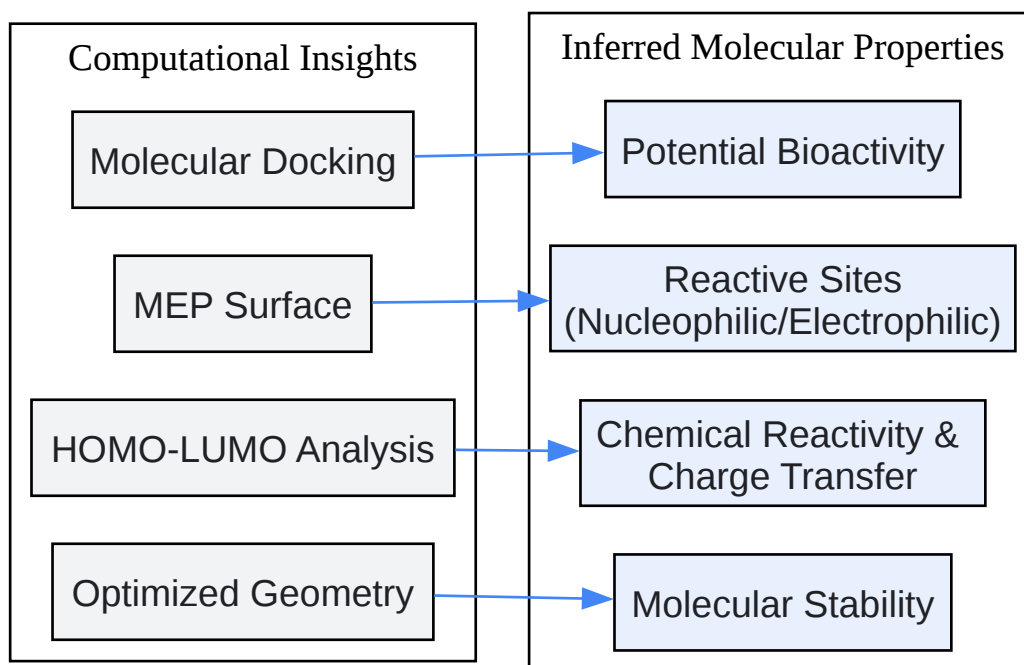
While experimental synthesis and characterization are indispensable, a robust computational analysis offers unparalleled insight into molecular properties at a granular level.[5] Theoretical studies can predict molecular geometry, vibrational frequencies, and electronic behavior with high accuracy, guiding experimental design and saving significant resources. Furthermore, computational techniques like molecular docking allow for the rapid screening of a molecule's potential to interact with biological targets, providing a foundational step in the drug discovery pipeline.[6][7] This guide establishes a validated workflow for the comprehensive in silico characterization of **2-Amino-4-methoxybenzonitrile**.

Methodological Framework: A Synergy of Computation and Validation

The cornerstone of modern computational chemistry lies in its ability to generate data that can be validated against experimental results. This principle of self-validation is critical for building trustworthy predictive models. The workflow for analyzing a novel compound like **2-Amino-4-methoxybenzonitrile** therefore involves a tight loop between theoretical calculations and experimental spectroscopy.







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